molecular formula C7H4ClNO3 B12940485 4-Chloro-2-formylnicotinic acid

4-Chloro-2-formylnicotinic acid

Cat. No.: B12940485
M. Wt: 185.56 g/mol
InChI Key: GCLUJVIMEFKJKM-UHFFFAOYSA-N
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Description

4-Chloro-2-formylnicotinic acid is a chemical compound with the molecular formula C7H4ClNO3. It is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a chloro group at the 4-position and a formyl group at the 2-position of the nicotinic acid structure. It has a molecular weight of 185.56 g/mol and is known for its applications in various fields of scientific research and industry .

Preparation Methods

The synthesis of 4-chloro-2-formylnicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of 2-formylnicotinic acid using thionyl chloride or phosphorus oxychloride as chlorinating agents. The reaction is typically carried out in an organic solvent such as toluene or dichloromethane under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and efficiency in the production of this compound .

Chemical Reactions Analysis

4-Chloro-2-formylnicotinic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon for hydrogenation reactions), and bases (e.g., sodium hydroxide, potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

4-Chloro-2-formylnicotinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Derivatives of this compound are investigated for their potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-chloro-2-formylnicotinic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its derivatives may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

4-Chloro-2-formylnicotinic acid can be compared with other similar compounds, such as:

    2-Chloronicotinic acid: This compound has a chloro group at the 2-position instead of the 4-position and lacks the formyl group. It is used in the synthesis of pharmaceuticals and agrochemicals.

    4-Chloronicotinic acid: Similar to this compound but without the formyl group. It is also used in the synthesis of various organic compounds.

    2-Formylnicotinic acid: This compound has a formyl group at the 2-position but lacks the chloro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H4ClNO3

Molecular Weight

185.56 g/mol

IUPAC Name

4-chloro-2-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClNO3/c8-4-1-2-9-5(3-10)6(4)7(11)12/h1-3H,(H,11,12)

InChI Key

GCLUJVIMEFKJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)C(=O)O)C=O

Origin of Product

United States

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